Tris(diméthylamido)aluminium(III)
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Vue d'ensemble
Description
Tris(dimethylamido)aluminum(III) is an organoaluminum compound with the chemical formula Al(N(CH₃)₂)₃. It is a white to yellow crystalline solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of aluminum nitride (AlN) thin films through organometallic chemical vapor deposition (OMCVD) processes .
Applications De Recherche Scientifique
Tris(dimethylamido)aluminum(III) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of aluminum nitride (AlN) thin films through OMCVD processes.
Biology and Medicine:
Mécanisme D'action
Target of Action
Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamino)dialuminum, primarily targets the formation of thin films of aluminum nitride (AlN) in the process of organometallic chemical vapor deposition (OMCVD) .
Mode of Action
The interaction of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum with its targets involves a process called atomic layer deposition (ALD). In this process, the compound is used as a precursor to deposit thin films of aluminum nitride (AlN) on a substrate .
Biochemical Pathways
The biochemical pathway affected by Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the organometallic chemical vapor deposition (OMCVD) process. This process is used to create thin films of aluminum nitride (AlN), which have applications in various fields such as electronics .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum, it’s more appropriate to discuss its physical and chemical properties. The compound is a solid with a density of 0.865 g/mL at 25 °C (lit.) . It has a melting point of 82-84 °C (lit.) . These properties can impact the compound’s effectiveness in the OMCVD process.
Result of Action
The result of the action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the formation of thin films of aluminum nitride (AlN). These films are used in various applications, including the fabrication of electronic devices .
Action Environment
The action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is influenced by environmental factors such as temperature and pressure. For instance, the compound’s sublimation occurs at 70-80°C/10-2 Torr . Additionally, the compound is moisture sensitive , indicating that the presence of water can affect its stability and efficacy in the OMCVD process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(dimethylamido)aluminum(III) can be synthesized by reacting aluminum trichloride (AlCl₃) with lithium dimethylamide (LiN(CH₃)₂) in an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition and is carried out under anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
In industrial settings, the production of Tris(dimethylamido)aluminum(III) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(dimethylamido)aluminum(III) undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various ligands to form different aluminum complexes.
Decomposition Reactions: At elevated temperatures, it decomposes to form aluminum nitride (AlN) and dimethylamine (NH(CH₃)₂).
Common Reagents and Conditions
Common reagents used in reactions with Tris(dimethylamido)aluminum(III) include ammonia (NH₃) and hydrazine (N₂H₄). These reactions are typically carried out under controlled temperatures ranging from 150°C to 225°C .
Major Products
The major products formed from the reactions of Tris(dimethylamido)aluminum(III) include aluminum nitride (AlN) thin films, which are used in various electronic and optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylaluminum (Al(CH₃)₃): Another organoaluminum compound used as a precursor in the deposition of aluminum-containing films.
Tris(diethylamido)aluminum(III) (Al(N(C₂H₅)₂)₃): Similar to Tris(dimethylamido)aluminum(III) but with ethyl groups instead of methyl groups.
Uniqueness
Tris(dimethylamido)aluminum(III) is unique due to its high volatility and thermal stability, which make it particularly suitable for the deposition of high-quality aluminum nitride (AlN) thin films. Its ability to form low-impurity films is an advantage over other aluminum precursors .
Activité Biologique
Tris(dimethylamido)aluminum(III) (TDMAA) is an organometallic compound that has gained attention for its potential applications in various fields, particularly in semiconductor manufacturing and materials science. However, its biological activity is a relatively under-explored area. This article aims to provide a comprehensive overview of the biological activity associated with TDMAA, including its synthesis, properties, and potential implications in biological systems.
Tris(dimethylamido)aluminum(III) has the chemical formula Al(N(CH₃)₂)₃ and is characterized by its high volatility and thermal stability, making it an effective precursor for atomic layer deposition (ALD) processes. The synthesis typically involves the reaction of aluminum trichloride with lithium dimethylamide in non-polar solvents. The reaction can be summarized as follows:
Biological Activity Overview
While the primary focus of TDMAA has been on its industrial applications, emerging research indicates potential biological activities that warrant further investigation. Key areas of interest include:
Case Studies and Research Findings
-
Atomic Layer Deposition (ALD) :
- Research has demonstrated that TDMAA can be effectively used as a precursor for depositing aluminum nitride (AlN) films through ALD processes. These films exhibit low impurity levels and high quality, which are critical for semiconductor applications .
- A study highlighted that films deposited using TDMAA contained only 1.4% carbon impurities, significantly lower than those produced with other precursors .
-
Potential Biomedical Applications :
- Although direct studies on the biological effects of TDMAA are sparse, its role in creating high-quality thin films could lead to applications in biosensors or drug delivery systems where biocompatibility is essential.
- There is ongoing research into the broader category of aluminum compounds for therapeutic uses, particularly in targeting bacterial infections and overcoming antibiotic resistance .
Comparative Analysis
The following table summarizes the key properties and applications of TDMAA compared to other aluminum precursors:
Property/Application | Tris(dimethylamido)aluminum(III) | Trimethylaluminum (TMA) | Other Aluminum Precursors |
---|---|---|---|
Volatility | High | Very High | Variable |
Thermal Stability | Excellent | Moderate | Variable |
Impurity Levels in Films | Low (1.4% C) | Higher | Variable |
Primary Use | ALD for AlN films | ALD for Al2O3 films | Various |
Biological Activity | Limited studies | Documented toxicity | Varies |
Propriétés
Numéro CAS |
32093-39-3 |
---|---|
Formule moléculaire |
C12H36Al2N6 |
Poids moléculaire |
318.42 g/mol |
Nom IUPAC |
dialuminum;dimethylazanide |
InChI |
InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |
Clé InChI |
JGZUJELGSMSOID-UHFFFAOYSA-N |
SMILES |
CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C |
SMILES canonique |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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